Véliparib
Vue d'ensemble
Description
- Veliparib est un médicament anticancéreux potentiel classé comme inhibiteur de PARP .
- Son principal mécanisme d'action implique le blocage d'une protéine appelée PARP (poly ADP-ribose polymérase), qui joue un rôle crucial dans la réparation de l'ADN.
- En inhibant la PARP, le veliparib empêche la réparation des dommages de l'ADN dans les cellules cancéreuses, ce qui pourrait les rendre plus sensibles à d'autres traitements anticancéreux .
Applications De Recherche Scientifique
- Veliparib has been investigated in various scientific contexts:
Ovarian Cancer: It is being evaluated for the treatment of ovarian cancer.
Combination Trials: Veliparib has been part of combination clinical trials with chemotherapeutics, enhancing their effects.
Brain Metastases: It may enhance whole brain radiation treatment against brain metastases from non-small cell lung cancer (NSCLC).
Mécanisme D'action
Target of Action
Veliparib, also known as ABT-888, is a potent inhibitor of the Poly (ADP-ribose) polymerase (PARP) enzymes . The primary targets of Veliparib are Poly [ADP-ribose] polymerase 1 (PARP1) and Poly [ADP-ribose] polymerase 2 (PARP2) . These enzymes play a crucial role in the repair of DNA damage in cells .
Mode of Action
Veliparib acts by blocking the catalytic activity of PARP, thereby preventing the repair of single-strand breaks (SSBs) in the DNA . This leads to the development of double-strand breaks (DSBs) at the replication fork . By inhibiting PARP, Veliparib prevents the repair of DNA damage, leading to the accumulation of DNA damage and ultimately cell death .
Biochemical Pathways
The action of Veliparib affects the DNA damage response pathway, specifically the base excision repair (BER) pathway . When PARP is inhibited, the repair of SSBs is prevented, leading to the development of DSBs . This exploitation of a deficiency in the DNA damage response pathway through synthetic lethality has emerged as a promising anticancer therapy .
Pharmacokinetics
The pharmacokinetics of Veliparib involve absorption, distribution, metabolism, and excretion (ADME). Veliparib exhibits good oral bioavailability . The apparent clearance (CL/F) and volume of distribution (Vc/F) were found to be 16.5 L/h (for a creatinine clearance of 100 mL/min) and 122.7 L (for a lean body mass of 56 kg), respectively . Veliparib is primarily eliminated by renal excretion .
Result of Action
The molecular and cellular effects of Veliparib’s action involve the induction of DNA damage and cell death. By inhibiting PARP, Veliparib prevents the repair of DNA damage, leading to the accumulation of DNA damage and ultimately cell death . This effect is particularly potent in cancer cells, which are more dependent on PARP for DNA repair .
Action Environment
The action, efficacy, and stability of Veliparib can be influenced by various environmental factors. For instance, the presence of DNA-damaging agents or molecular targeted agents that also impair mechanisms of DNA repair can potentially optimize the efficacy of PARP inhibitors . .
Analyse Biochimique
Biochemical Properties
Veliparib plays a significant role in biochemical reactions by blocking the catalytic activity of PARP, preventing the repair of single-strand DNA breaks (SSBs), and leading to the development of double-strand breaks (DSBs) at the replication fork . It interacts with enzymes such as PARP1 and PARP2, trapping them on DNA and leading to the formation of PARP-DNA complexes .
Cellular Effects
Veliparib influences cell function by exploiting deficiencies in DNA damage response, a defining hallmark of high-grade epithelial ovarian cancer (EOC) and other malignancies . It impacts cell signaling pathways, gene expression, and cellular metabolism by inducing synthetic lethality, especially in cells with mutations in the breast cancer genes BRCA1 or BRCA2 .
Molecular Mechanism
The molecular mechanism of Veliparib involves its binding interactions with biomolecules like PARP1 and PARP2, leading to enzyme inhibition and changes in gene expression . By blocking PARP’s catalytic activity, Veliparib prevents the repair of SSBs, leading to the development of DSBs .
Temporal Effects in Laboratory Settings
Studies are being conducted to understand its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Veliparib at different dosages in animal models are also being studied. Current research is focused on understanding any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Veliparib is involved in the DNA damage response pathway, interacting with enzymes like PARP1 and PARP2 .
Transport and Distribution
The transport and distribution of Veliparib within cells and tissues are complex processes that are currently being studied. It is believed to interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Current research is focused on understanding any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
- Le veliparib peut être synthétisé par différentes voies, mais les détails spécifiques sur les méthodes de synthèse et les conditions réactionnelles sont propriétaires.
- Les méthodes de production industrielle ne sont pas largement divulguées, car le médicament est encore en cours d'évaluation pour une utilisation clinique.
Analyse Des Réactions Chimiques
- Le veliparib subit des réactions typiques des inhibiteurs de PARP, notamment des interactions avec les dommages de l'ADN.
- Les réactifs et les conditions courants utilisés dans ces réactions ne sont pas disponibles publiquement.
- Les principaux produits formés au cours de ces réactions ne sont pas explicitement documentés.
Applications de la recherche scientifique
- Le veliparib a été étudié dans divers contextes scientifiques :
Cancer de l'ovaire : Il est évalué pour le traitement du cancer de l'ovaire.
Essais combinés : Le veliparib a fait partie d'essais cliniques combinés avec des chimiothérapeutiques, améliorant leurs effets.
Métastases cérébrales : Il peut améliorer la radiothérapie cérébrale entière contre les métastases cérébrales du cancer du poumon non à petites cellules (CPNPC).
Mécanisme d'action
- Le veliparib induit la létalité synthétique en inhibant à la fois la PARP1 et la PARP2.
- La létalité synthétique survient lorsqu'une combinaison de défauts dans deux gènes conduit à la mort cellulaire, rendant les cellules cancéreuses plus vulnérables.
- Les cibles moléculaires et les voies impliquées sont liées à la réparation de l'ADN et à la survie cellulaire.
Comparaison Avec Des Composés Similaires
- Le caractère unique du veliparib réside dans son profil d'inhibition de la PARP.
- Des composés similaires incluent d'autres inhibiteurs de PARP comme l'olaparib , le rucaparib et le niraparib .
Propriétés
IUPAC Name |
2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-13(6-3-7-15-13)12-16-9-5-2-4-8(11(14)18)10(9)17-12/h2,4-5,15H,3,6-7H2,1H3,(H2,14,18)(H,16,17)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAHVYVRKWKWKQ-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90238456 | |
Record name | Veliparib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912444-00-9 | |
Record name | Veliparib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=912444-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Veliparib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912444009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Veliparib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07232 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Veliparib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VELIPARIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01O4K0631N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.